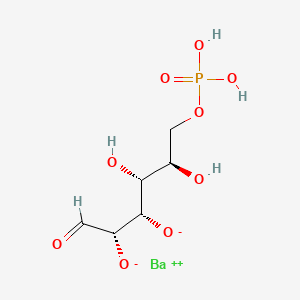
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a hexane derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate typically involves the reaction of barium salts with the corresponding hexane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, automated reaction systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohol derivatives.
Scientific Research Applications
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other barium-coordinated hexane derivatives and phosphonooxy-containing molecules. Examples include:
- Barium(2+);(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid
- Barium(2+);(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Uniqueness
What sets barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94030-87-2 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate |
InChI |
InChI=1S/C6H11O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9,11H,2H2,(H2,12,13,14);/q-2;+2/t3-,4-,5-,6-;/m1./s1 |
InChI Key |
RUZKDQNPJKXWDC-MVNLRXSJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


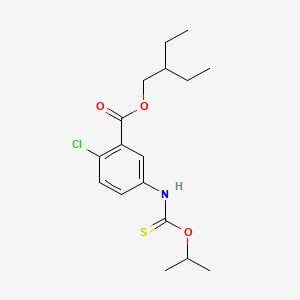
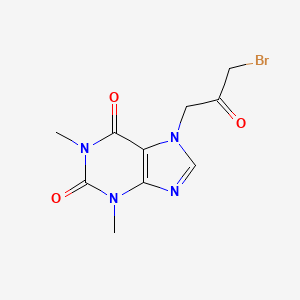
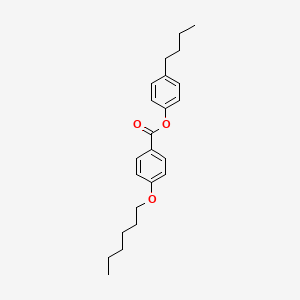
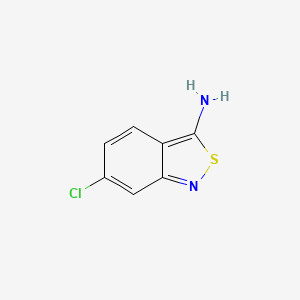
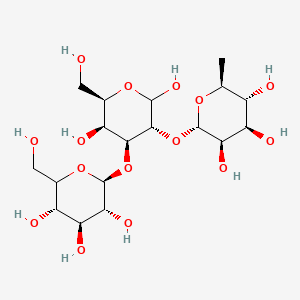
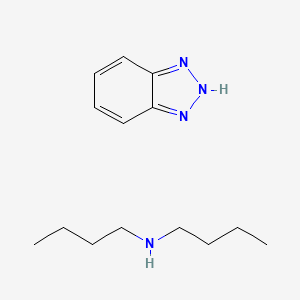
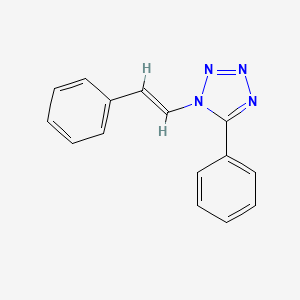


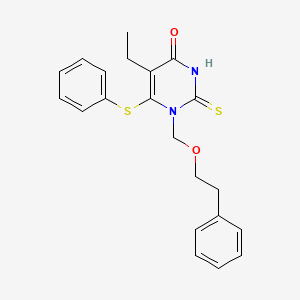


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
